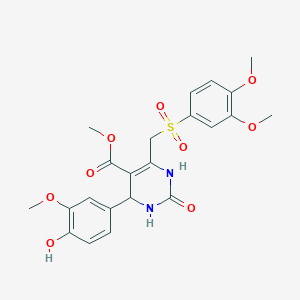
Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a complex organic molecule that contains several functional groups, including a sulfonyl group, a carboxylate ester, and a tetrahydropyrimidinone ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like sulfonylation, esterification, and cyclization to form the pyrimidinone ring.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially be a good leaving group in nucleophilic substitution reactions, and the ester could undergo hydrolysis or transesterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate ester and sulfonyl groups, and its melting and boiling points would depend on the strength of intermolecular forces.Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medical Chemistry
Pyrimidine derivatives, such as 6-methyl-2-methoxy-4-O-acyloxy and 6-methyl-2,4-di-O-acyloxypyrimidine derivatives, have been explored for their acylating properties and inhibition of uracil DNA glycosylases. These compounds show potential as antiviral agents, demonstrating the versatility of pyrimidine frameworks in drug design and the development of novel therapeutic agents (Botta et al., 1994).
Antimicrobial and Antifolate Activities
Some pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, indicating significant to moderate antibacterial and promising antifungal activities. This underscores the potential of pyrimidine-based compounds in developing new antimicrobials (Shastri & Post, 2019). Furthermore, antifolate activity of 5-methyl-5,10-dideaza analogues of aminopterin and folic acid highlights the role of pyrimidine analogues in cancer therapy and as enzyme inhibitors, illustrating their importance in medicinal chemistry and drug discovery (Piper et al., 1988).
Applications in Organic Synthesis
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and experimental data on this compound would be needed.
Propiedades
IUPAC Name |
methyl 6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9S/c1-30-16-8-6-13(10-18(16)32-3)34(28,29)11-14-19(21(26)33-4)20(24-22(27)23-14)12-5-7-15(25)17(9-12)31-2/h5-10,20,25H,11H2,1-4H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYMKNSFZPREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)
![2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine](/img/structure/B2594783.png)
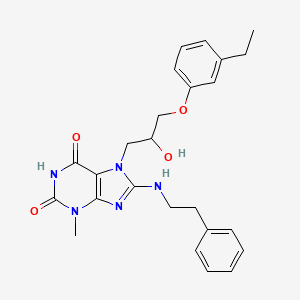
![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)
![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)
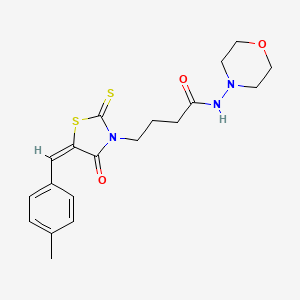
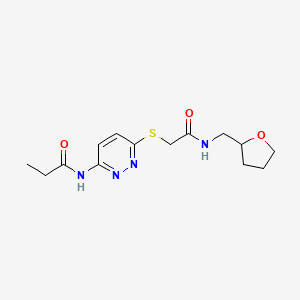
![2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide](/img/structure/B2594797.png)
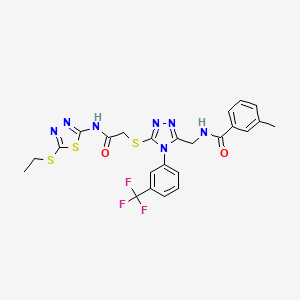
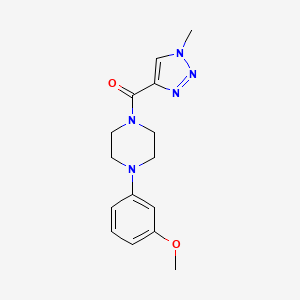
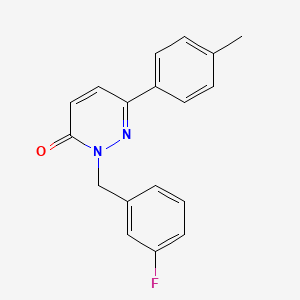
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2594806.png)